(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol
Description
(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanethiol is a sulfur-containing derivative of the benzodioxol scaffold. Its core structure features a 1,3-benzodioxol ring substituted with a methoxy group at position 7 and a methanethiol (-CH₂SH) moiety at position 3. The thiol group confers unique reactivity, enabling disulfide bond formation and interactions with biological targets via hydrogen bonding or nucleophilic attack.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(7-methoxy-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C9H10O3S/c1-10-7-2-6(4-13)3-8-9(7)12-5-11-8/h2-3,13H,4-5H2,1H3 |
InChI Key |
QSEKTJDNDHREAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Methanethiol Group: This step involves the reaction of the intermediate compound with methanethiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets. The methoxy and thiol groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Tubulin Binding : The chalcone analog (PDB: 5JVD) binds to tubulin’s colchicine site, stabilized by hydrophobic interactions with the benzodioxol and methoxy groups .
- Thiol vs.
Physicochemical and Pharmacokinetic Properties
Comparative ADMET profiles of benzodioxol derivatives (from ):
| Parameter | Prop-2-en-1-one Analog | Thiol Derivative (Predicted) | Notes |
|---|---|---|---|
| Molecular Weight (g/mol) | 382.88 | ~260–300 | Thiol group reduces molecular weight. |
| LogP (iLogP) | 4.01 | ~2.5–3.5 | Thiol’s polarity may lower LogP. |
| H-Bond Donors | 0 | 1 (SH group) | Increased H-bonding potential. |
| TPSA (Ų) | 82.74 | ~60–70 | Moderate solubility enhancement. |
| BBB Permeability | High | Moderate | Thiols often exhibit lower BBB penetration. |
Key Differences:
Structural Insights from Crystallography and Docking
- Tubulin Complex (5JVD) : The chalcone analog’s benzodioxol ring occupies the hydrophobic "A pocket" of tubulin, while the methoxy group forms hydrogen bonds with Thr179 .
- Antifungal Targets : Docking studies reveal that the prop-2-en-1-one derivative binds to squalene synthase via π-π stacking with Phe288 and hydrogen bonds with Asp59 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
